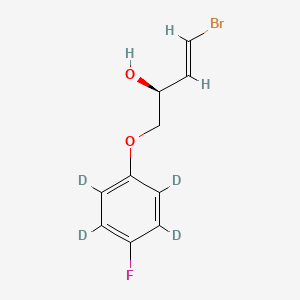
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4 is a synthetic organic compound characterized by the presence of bromine, fluorine, and deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4 typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with a suitable brominated precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as acetone or ethanol. The intermediate product is then subjected to further reactions, including deuterium exchange, to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,3E)-N-[(tert-butoxy)carbonyl]-N-{[(tert-butoxy)carbonyl]oxy}-4-[3-(4-fluorophenoxy)phenyl]but-3-en-2-amine
- 4-(Trifluoromethoxy)phenylboronic acid
Uniqueness
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4 is unique due to its specific combination of bromine, fluorine, and deuterium atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
(E,2S)-4-bromo-1-(2,3,5,6-tetradeuterio-4-fluorophenoxy)but-3-en-2-ol |
InChI |
InChI=1S/C10H10BrFO2/c11-6-5-9(13)7-14-10-3-1-8(12)2-4-10/h1-6,9,13H,7H2/b6-5+/t9-/m0/s1/i1D,2D,3D,4D |
InChI Key |
BCBQENYDWQAHMZ-DKACSUJISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC[C@H](/C=C/Br)O)[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC=C1OCC(C=CBr)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


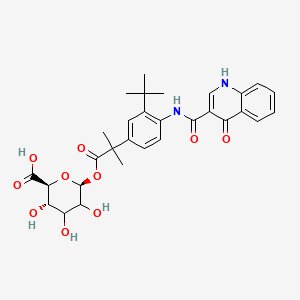

![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
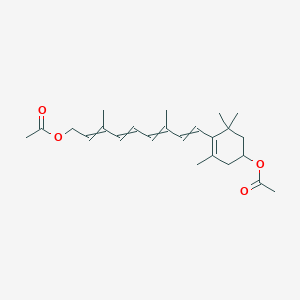
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
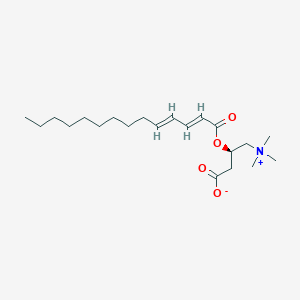
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
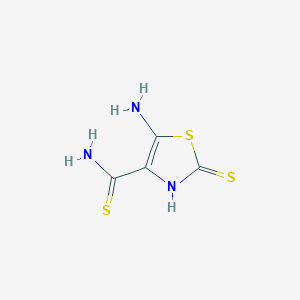
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)


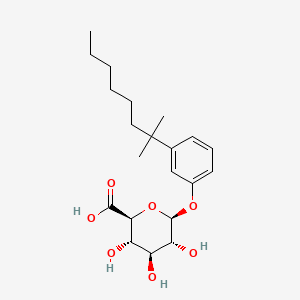
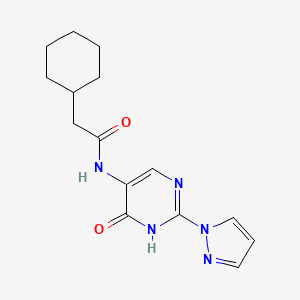
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
